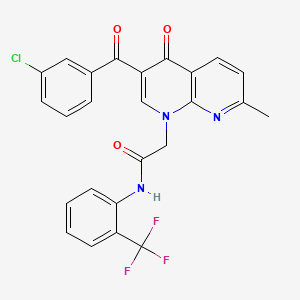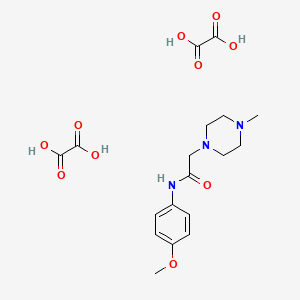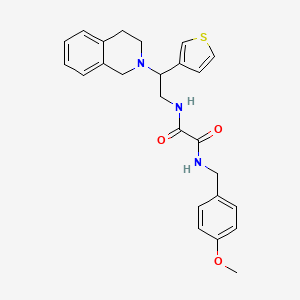
4-(2-甲基丙氧基)-N-(4-苯基-1,2,5-恶二唑-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPPOB and is synthesized using specific methods to ensure its purity and effectiveness. In
科学研究应用
合成和表征
对类似恶二唑衍生物的研究因其多样的药理活性而对其合成和表征表现出浓厚的兴趣。例如,1,3,4-恶二唑衍生物的合成和抗癌评估已被广泛研究,展示了这些化合物在药物发现中的多功能性。这些合成工作通常涉及多步反应,从基本的芳香族或杂芳香族化合物开始,并采用各种化学转化来引入所需的官能团 (Salahuddin 等,2014)。
抗癌应用
多项研究评估了恶二唑衍生物的抗癌潜力。例如,N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺已被设计和合成,对各种癌细胞系表现出中等至优异的抗癌活性 (B. Ravinaik 等,2021)。这突出了恶二唑衍生物在开发新的抗癌剂中的潜力。
抗炎和抗菌应用
恶二唑衍生物还显示出有希望的抗炎和抗菌活性。例如,新型苯甲酮附加的恶二唑衍生物通过拮抗环氧合酶-2 活性表现出显着的抗炎作用,表明它们在治疗炎症性疾病中的潜力 (Naveen Puttaswamy 等,2018)。此外,新型 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物对结核分枝杆菌的抗分枝杆菌筛选突出了它们在治疗结核病中的治疗潜力 (N. Nayak 等,2016)。
材料科学应用
除了生物医学应用之外,恶二唑衍生物还在材料科学中找到了应用,例如在聚合物和发光材料的合成中。含有恶二唑单元的带有侧链乙酰氧基苯甲酰胺基团的芳香族聚酰胺已被合成,显示出良好的热稳定性和制造具有理想机械性能的薄柔性薄膜的潜力 (I. Sava 等,2003)。
属性
IUPAC Name |
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFFWYKMSEFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)
![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)




![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)





![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2414717.png)
